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Abstract

Alirocumab (Praluent®) is a fully human monoclonal antibody that inhibits proprotein
convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein
cholesterol (LDL-C) metabolism. Its development represents a significant advancement in the
management of hypercholesterolemia, particularly for patients with familial
hypercholesterolemia or those with clinical atherosclerotic cardiovascular disease who require
additional LDL-C lowering despite maximally tolerated statin therapy. This guide provides a
comprehensive overview of the discovery and development timeline of Alirocumab, detailing
its mechanism of action, preclinical and clinical development, and regulatory approvals.
Quantitative data from pivotal clinical trials are summarized in structured tables, and key
experimental protocols are described. Signaling pathways and experimental workflows are
visualized using the DOT language to provide a clear and concise understanding of the
scientific journey of this therapeutic agent.

Discovery and Preclinical Development

The journey to Alirocumab began with the identification of PCSK9 as a crucial player in
cholesterol homeostasis.
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Year

Milestone

Description

2003

Discovery of PCSK9's Role

The link between PCSK9 and
cholesterol metabolism was
established with the discovery
that gain-of-function mutations
in the PCSK9 gene cause
autosomal dominant

hypercholesterolemia.[1]

Post-2003

Target Validation

Subsequent research
elucidated that PCSK9 binds
to the low-density lipoprotein
receptor (LDLR) on
hepatocytes, leading to its
degradation and consequently,
higher levels of circulating
LDL-C. This identified PCSK9
as a prime therapeutic target
for lowering LDL-C.

2007

Sanofi and Regeneron

Collaboration

Sanofi and Regeneron
Pharmaceuticals entered into a
collaboration to discover,
develop, and commercialize
fully human monoclonal
antibodies.[2]

Undisclosed

Discovery of Alirocumab

Alirocumab (formerly
SAR236553/REGN727) was
discovered by Regeneron
using its proprietary
Velocimmune® technology.
This technology utilizes mice
with genetically humanized
immune systems to produce
optimized, fully human

monoclonal antibodies.[1][3]
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Preclinical studies in animal
models demonstrated that
inhibition of PCSK9 with
Pre-2012 Preclinical Studies Alirocumab led to increased
hepatic LDLR levels and a
significant reduction in plasma

cholesterol.[2]

Mechanism of Action

Alirocumab is a human monoclonal antibody of the IgG1 isotype that specifically binds to free
plasma PCSK9.[1]

Signaling Pathway of PCSK9 and Alirocumab's
Intervention

The diagram below illustrates the molecular mechanism of PCSK9 in regulating LDLR and how
Alirocumab intervenes in this pathway.
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Figure 1: Mechanism of Action of Alirocumab.

In normal physiology, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This
complex is then internalized, and the LDLR is targeted for lysosomal degradation. This process
reduces the number of available LDLRs to clear LDL-C from the circulation, leading to higher
plasma LDL-C levels.[4][5][6] Alirocumab binds with high affinity and specificity to PCSK9,
preventing its interaction with the LDLR.[4] This action allows the LDLR to recycle back to the
hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and
consequently, lower LDL-C levels.[4]

Clinical Development

The clinical development of Alirocumab was conducted through the extensive ODYSSEY
program, which included multiple Phase I, II, and 11l trials.

Phase | and Il Clinical Trials

Early-phase trials established the safety, tolerability, pharmacokinetics, and dose-response of
Alirocumab.

Table 1. Summary of Key Phase | and Il Clinical Trial Results
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Trial

Population

Treatment

Key Findings

Phase |
(NCT01785329)

Healthy Subjects

Single subcutaneous
injection of Alirocumab

75 mg

Similar
pharmacokinetic and
pharmacodynamic
profiles when injected
into the abdomen,
upper arm, or thigh.
LDL-C levels reached
their lowest point on
day 15 post-injection
with mean reductions
of 39.5% to 48.4%.[7]

Phase | (in Chinese
subjects,
NCT02979015)

Healthy Chinese
Subjects

Single ascending
doses of Alirocumab
(75, 150, or 300 mg)

Alirocumab was safe
and well-tolerated.
Maximum mean LDL-
C reductions from
baseline were
observed on days 8,
15, and 22, with
reductions of 55.3%,
63.7%, and 73.7% for
the 75, 150, and 300
mg doses,

respectively.[8][9]

Phase Il (Japanese

Patients)

Japanese patients
with LDL-C
>100mg/dL on statin
therapy

Alirocumab (50, 75, or
150 mg) every two

weeks

At week 12, mean
LDL-C reduction from
baseline was 55% (50
mg), 62% (75 mg),
and 72% (150 mg),
compared to 3% with

placebo.[10]

Phase Il (ODYSSEY
CHOICE II,
NCT02026464)

Patients with
hypercholesterolemia

not on statin therapy

Alirocumab 150 mg

every 4 weeks

In patients not on
statins, Alirocumab
150 mg every 4 weeks
led to a 47.4%
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reduction in LDL-C
levels from baseline.
[11]

Experimental Protocol: Representative Phase | Study (NCT01785329)
o Study Design: Randomized, open-label, single-dose, parallel-group study.
o Participants: 60 healthy male and female subjects, aged 20-45 years.

« Intervention: A single 75 mg subcutaneous injection of Alirocumab administered via a 1-mL
prefilled pen to one of three sites: abdomen, upper arm, or thigh.

e Primary Outcome Measures:
o Pharmacokinetic parameters of Alirocumab (Cmax, AUC).
o Safety and tolerability.
e Secondary Outcome Measures:
o Levels of free PCSKO.
o Percentage change from baseline in LDL-C.

e Follow-up: 85 days post-administration.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.ahajournals.org/doi/10.1161/jaha.116.003421
https://www.benchchem.com/product/b1149425?utm_src=pdf-body
https://www.benchchem.com/product/b1149425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

(Screening of Healthy Volunteers)
(Randomization (1:1:19

(Single SC Injection of Alirocumab 75 ng

(Abdomen, Upper Arm, or Thigh)

l
N

Pharmacokinetic and o
(Pharmaco dynamic Analysis) (Safety and Tolerability Assessmena

Click to download full resolution via product page

Figure 2: Workflow of a Representative Phase | Clinical Trial.

Phase lll Clinical Trials: The ODYSSEY Program

The Phase 11l ODYSSEY program comprised 16 global trials that evaluated the efficacy and
safety of Alirocumab in over 23,500 patients.[12]

Table 2: Summary of Key ODYSSEY Phase Il Clinical Trial Results
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. LDL-C
. . Primary .
Trial Population Comparator . Reduction vs.
Endpoint
Comparator
Patients with Percent change
ODYSSEY ) )
HeFH or high CV in LDL-C from
LONG TERM ) i Placebo ) -61.9%
risk on maximally baseline to week
(NCT01507831) _
tolerated statins 24
Patients with
Percent change
ODYSSEY hypercholesterol )
) in LDL-C from
COMBO | emia on Placebo ) -48.2%
) baseline to week
(NCT01644175) maximally ”
tolerated statins
Patients with
ODYSSEY FH | Percent change
Heterozygous )
&l N in LDL-C from -48.8% and
Familial Placebo )
(NCT01623115, baseline to week  -48.8%
Hypercholesterol
NCT01709500) _ 24
emia (HeFH)
) ) Percent change
ODYSSEY HIGH  Patients with _
in LDL-C from
FH HeFH and LDL-C  Placebo ) -39.1%
baseline to week
(NCT01617655) 2160 mg/dL ”
_ Time to first o
18,924 patients Significant
ODYSSEY ) occurrence of o
with recent Acute ) reduction in
OUTCOMES Placebo major adverse
Coronary ) MACE (HR
(NCT01663402) cardiovascular

Syndrome (ACS)

events (MACE)

0.85).[13][14]

Experimental Protocol: ODYSSEY OUTCOMES Trial (NCT01663402)

o Study Design: Randomized, double-blind, placebo-controlled, multicenter, international trial.

o Participants: 18,924 patients who had been hospitalized for an acute coronary syndrome

(myocardial infarction or unstable angina) 1 to 12 months before randomization and had an
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LDL-C level of at least 70 mg/dL, a non-HDL-C level of at least 100 mg/dL, or an
apolipoprotein B level of at least 80 mg/dL, despite intensive statin therapy.[13]

 Intervention: Patients were randomized 1:1 to receive either Alirocumab (75 mg or 150 mg)
or a matching placebo via subcutaneous injection every 2 weeks. The dose of Alirocumab
was adjusted to target an LDL-C level of 25 to 50 mg/dL.[13]

e Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial
infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[13]

e Median Follow-up: 2.8 years.[13]

Patients with Recent ACS
and Elevated LDL-C on Statins
(Randomization (1:1D

Alirocumab SC Q2w
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Figure 3: Workflow of the ODYSSEY OUTCOMES Clinical Trial.

Regulatory Approvals and Post-Marketing
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Following the successful completion of the extensive clinical trial program, Alirocumab
received regulatory approvals in major markets worldwide.

Timeline of Key Regulatory Milestones:
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Date

Event

Regulatory Body

Indication

July 24, 2015

First Approval

U.S. Food and Drug
Administration (FDA)

As an adjunct to diet
and maximally
tolerated statin
therapy for the
treatment of adults
with heterozygous
familial
hypercholesterolemia
or clinical
atherosclerotic
cardiovascular
disease, who require
additional lowering of
LDL-C.[1]

September 23, 2015

European Approval

European Medicines
Agency (EMA)

For the treatment of
adult patients with
primary
hypercholesterolemia
(heterozygous familial
and non-familial) or
mixed dyslipidemia as
an adjunct to diet, and
for patients unable to

take statins.

April 28, 2019

Expanded Indication

U.S. FDA

To reduce the risk of
myocardial infarction,
stroke, and unstable
angina requiring
hospitalization in
adults with
established
cardiovascular

disease.
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Sanofi gained sole
responsibility for

] Praluent outside the

) Restructuring of ]
April 1, 2020 ) Sanofi and Regeneron  U.S., and Regeneron
Collaboration ]

gained sole
responsibility in the

U.S.[15]

As an adjunct to diet
and other LDL-C-

o lowering therapies in
Expanded Pediatric o ]
March 11, 2024 o U.S. FDA pediatric patients
Indication
aged 8 years and

older with HeFH to
reduce LDL-C.

Conclusion

The development of Alirocumab, from the fundamental discovery of PCSK9's role in
cholesterol metabolism to its successful clinical development and global regulatory approvals,
exemplifies a targeted and efficient approach to drug development. The robust data from the
ODYSSEY program have firmly established Alirocumab as a valuable therapeutic option for
high-risk patients with hypercholesterolemia who are unable to achieve their LDL-C goals with
conventional therapies. The ongoing research and post-marketing surveillance will continue to
refine its clinical application and long-term safety profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.biospace.com/u-s-federal-circuit-court-of-appeals-rules-in-favor-of-regeneron-and-sanofi-in-praluent-alirocumab-patent-litigation
https://www.biospace.com/u-s-federal-circuit-court-of-appeals-rules-in-favor-of-regeneron-and-sanofi-in-praluent-alirocumab-patent-litigation
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-alirocumab
https://pubchem.ncbi.nlm.nih.gov/compound/Alirocumab
https://pmc.ncbi.nlm.nih.gov/articles/PMC4699483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4699483/
https://pubmed.ncbi.nlm.nih.gov/25256660/
https://pubmed.ncbi.nlm.nih.gov/25256660/
https://pubmed.ncbi.nlm.nih.gov/25256660/
https://pubmed.ncbi.nlm.nih.gov/25256660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7548281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7548281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7548281/
https://pubmed.ncbi.nlm.nih.gov/32080823/
https://pubmed.ncbi.nlm.nih.gov/32080823/
https://pubmed.ncbi.nlm.nih.gov/32080823/
https://www.clinicaltrialsarena.com/news/newssanofi-regeneron-release-positive-phase-ii-trial-results-of-ldl-c-drug-alirocumab-4207478/
https://www.clinicaltrialsarena.com/news/newssanofi-regeneron-release-positive-phase-ii-trial-results-of-ldl-c-drug-alirocumab-4207478/
https://www.ahajournals.org/doi/10.1161/jaha.116.003421
https://pubmed.ncbi.nlm.nih.gov/26785741/
https://pubmed.ncbi.nlm.nih.gov/26785741/
https://academic.oup.com/eurheartj/article/40/33/2801/5497814
https://www.researchgate.net/publication/328877432_Alirocumab_Reduces_Total_Nonfatal_Cardiovascular_and_Fatal_Events_in_the_ODYSSEY_OUTCOMES_Trial
https://www.sanofi.com/en/media-room/press-releases/2020/2020-04-06-21-00-00-2012457
https://www.benchchem.com/product/b1149425#discovery-and-development-timeline-of-alirocumab
https://www.benchchem.com/product/b1149425#discovery-and-development-timeline-of-alirocumab
https://www.benchchem.com/product/b1149425#discovery-and-development-timeline-of-alirocumab
https://www.benchchem.com/product/b1149425#discovery-and-development-timeline-of-alirocumab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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